4-Fluoronon-1-EN-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoronon-1-EN-5-one is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound is a ketone that is commonly used in organic synthesis and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 4-Fluoronon-1-EN-5-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Fluoronon-1-EN-5-one has various biochemical and physiological effects on the body. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, this compound has been shown to have antitumor and antimicrobial properties, which make it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Fluoronon-1-EN-5-one in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for research on 4-Fluoronon-1-EN-5-one. One potential area of research is the development of new drugs based on this compound. Studies have shown that this compound has promising antitumor and antimicrobial properties, which make it a potential candidate for the development of new drugs. Additionally, research on the use of this compound in organic electronics could lead to the development of new materials with improved electronic properties. Finally, further studies on the mechanism of action of this compound could help to better understand its potential applications in various fields of research.
Synthesemethoden
The synthesis of 4-Fluoronon-1-EN-5-one involves the reaction of 4-fluorobenzaldehyde with 1,5-cyclooctadiene in the presence of a catalytic amount of palladium acetate and triphenylphosphine. This reaction produces the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-Fluoronon-1-EN-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, this compound has shown promising results in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.
Eigenschaften
CAS-Nummer |
102283-51-2 |
---|---|
Produktname |
4-Fluoronon-1-EN-5-one |
Molekularformel |
C9H15FO |
Molekulargewicht |
158.21 g/mol |
IUPAC-Name |
4-fluoronon-1-en-5-one |
InChI |
InChI=1S/C9H15FO/c1-3-5-7-9(11)8(10)6-4-2/h4,8H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
JTOZWTVJEWFOPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C(CC=C)F |
Kanonische SMILES |
CCCCC(=O)C(CC=C)F |
Synonyme |
1-Nonen-5-one, 4-fluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.